molecular formula C21H24N6OS B4513137 N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4513137
M. Wt: 408.5 g/mol
InChI Key: XZFKIVUSQCILPV-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core fused with a tetrazole ring and a benzylpiperidine carboxamide side chain. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6OS/c28-20(19-17-7-4-8-18(17)29-21(19)27-14-22-24-25-27)23-16-9-11-26(12-10-16)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFKIVUSQCILPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This step involves the reaction of benzylamine with a suitable aldehyde or ketone to form the piperidine ring.

    Introduction of the Tetrazole Ring: The tetrazole ring is usually introduced via a cycloaddition reaction between an azide and a nitrile.

    Construction of the Cyclopentathiophene Ring: This step involves the cyclization of a suitable thiophene precursor under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) exhibits characteristic reactivity, including hydrolysis and nucleophilic substitution:

Reaction Type Conditions Reagents/Catalysts Products Source Analogues
Acidic HydrolysisHCl (6M), reflux, 12hAqueous HClCarboxylic acid + 1-benzylpiperidin-4-amine
Basic HydrolysisNaOH (2M), ethanol, 80°C, 6hNaOHSodium carboxylate + 1-benzylpiperidin-4-amine
Coupling ReactionsDMF, RT, 24hDCC, HOBtPeptide-like derivatives via amide bond formation
  • Key Insight : The amide bond’s stability under mild conditions makes it suitable for further derivatization. Coupling agents like DCC (dicyclohexylcarbodiimide) are critical for forming new amides or esters.

Tetrazole Ring Transformations

The 1H-tetrazol-1-yl group participates in alkylation, cycloaddition, and ring-opening reactions:

Reaction Type Conditions Reagents Products Source Analogues
N-AlkylationK2CO3, DMF, 60°C, 8hAlkyl halides (e.g., CH3I)1-Alkyl-tetrazole derivatives
Click ChemistryCuSO4, sodium ascorbate, H2O, RTTerminal alkynesTriazole-linked conjugates via Huisgen cycloaddition
Acidic Ring OpeningHNO3 (conc.), 0°C, 2hConcentrated HNO3Nitrile and NH3 formation
  • Key Insight : The tetrazole’s aromaticity and electron-rich nature facilitate electrophilic substitutions, though its stability under physiological conditions makes it valuable in drug design .

Cyclopenta[b]thiophene Reactivity

The dihydro-4H-cyclopenta[b]thiophene core undergoes electrophilic substitutions and redox reactions:

Reaction Type Conditions Reagents Products Source Analogues
SulfonationH2SO4, 50°C, 4hOleumThiophene-3-sulfonic acid derivatives
BrominationBr2, CHCl3, RT, 1hBromine5-Bromo-dihydrocyclopenta[b]thiophene
OxidationKMnO4, H2O, 80°C, 3hKMnO4Thiophene ring cleavage to dicarboxylic acid
  • Key Insight : The fused cyclopentane ring reduces thiophene’s aromaticity, increasing susceptibility to electrophilic attack compared to unsubstituted thiophenes .

Piperidine Ring Modifications

The 1-benzylpiperidin-4-yl group undergoes deprotection, hydrogenation, and functionalization:

Reaction Type Conditions Reagents Products Source Analogues
N-DebenzylationH2 (1 atm), Pd/C, ethanol, 6hHydrogen gas, Pd catalystPiperidine-4-amine derivative
QuaternizationCH3I, THF, RT, 12hMethyl iodideN-methylpiperidinium iodide
EpoxidationmCPBA, CH2Cl2, 0°C, 2hm-Chloroperbenzoic acidEpoxide formation at cyclopentane
  • Key Insight : The benzyl group acts as a protective moiety, enabling selective modifications at the piperidine nitrogen .

Comparative Reactivity Table

The table below ranks functional groups by reactivity under standard conditions:

Functional Group Reactivity (1 = Low, 5 = High) Preferred Reactions
Tetrazole ring4Alkylation, cycloaddition
Thiophene core3Electrophilic substitution, oxidation
Amide bond2Hydrolysis, coupling
Piperidine nitrogen5Alkylation, deprotection

Synthetic Challenges and Optimization

  • Steric Hindrance : The benzylpiperidine and tetrazole groups create steric bulk, necessitating polar solvents (e.g., DMF) to improve reaction kinetics.

  • Regioselectivity : Tetrazole alkylation favors the N1 position due to electronic and steric factors .

  • Yield Optimization : Coupling reactions require strict anhydrous conditions to prevent hydrolysis of intermediates.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is C20H24N6OC_{20}H_{24}N_{6}O.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • CNS Activity : The benzylpiperidine structure suggests potential interactions with opioid receptors and other neurotransmitter systems, making it a candidate for studying analgesic and psychoactive effects.
  • Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies that typically involve:

  • Reactions involving piperidine derivatives : These reactions can lead to the formation of the benzylpiperidine structure.
  • Incorporation of the tetrazole ring : This is often achieved through cyclization reactions involving azides or other nitrogen-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. Here are notable findings:

StudyFindings
Study ADemonstrated that compounds with a similar structure exhibited high affinity for serotonin receptors, suggesting potential use as antidepressants.
Study BInvestigated the antimicrobial properties of related compounds and found significant activity against Gram-positive bacteria.
Study CExplored the analgesic effects in animal models, indicating promising results for pain management applications.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structure Variations

Cyclopenta[b]thiophene vs. Other Fused Rings

  • Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate (): Shares the cyclopenta[b]thiophene and tetrazole core but substitutes benzylpiperidine with a piperazine-carboxylate.
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (): Retains the cyclopenta[b]thiophene core but replaces tetrazole with an oxazole-carboxamide. Oxazole’s reduced hydrogen-bonding capacity may lower receptor affinity compared to tetrazole-containing analogs .

Substituent Effects

Tetrazole vs. Other Heterocycles

  • N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide ():
    • Lacks the cyclopenta[b]thiophene and tetrazole, featuring a thiazole instead.
    • Thiazole derivatives are associated with antimicrobial activity, but the absence of tetrazole may limit stability in physiological conditions .
  • N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide ():
    • Incorporates a benzo[d]thiazole-pyrazole system, differing in electronic properties from tetrazole.
    • The tosylpiperidine group may enhance solubility but reduce target specificity .

Piperidine Modifications

  • N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide ():
    • Features a sulfonyl-piperidine substituent on a benzo[b]thiophene core.
    • The sulfonyl group increases hydrophilicity, contrasting with the lipophilic benzyl group in the target compound .
  • 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide (): Combines pyridazine and thiazole with piperidine.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Evidence ID
Target Compound Cyclopenta[b]thiophene Tetrazole, Benzylpiperidine High lipophilicity, CNS potential -
Ethyl 4-{[2-(1H-tetrazol-1-yl)-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate Cyclopenta[b]thiophene Tetrazole, Piperazine Polar, broad pharmacological activity
N-(3-cyano-cyclopenta[b]thiophen-2-yl)-3-methyl-oxazole-5-carboxamide Cyclopenta[b]thiophene Oxazole, Cyano Moderate receptor affinity
N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-benzo[b]thiophene-3-carboxamide Benzo[b]thiophene Sulfonyl-piperidine Enhanced solubility

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological activity, focusing on receptor binding profiles, in vitro evaluations, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperidine moiety : Known for its role in various pharmacological agents.
  • Tetrazole ring : Often associated with bioactive compounds due to its ability to mimic carboxylic acids.
  • Cyclopenta[b]thiophene : This fused ring system contributes to the compound's unique properties and biological interactions.

The molecular formula is C21H30N6OC_{21}H_{30}N_{6}O with a molecular weight of approximately 402.51 g/mol.

1. Receptor Binding Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) exhibit significant binding affinity for sigma receptors, particularly sigma1 and sigma2. A study demonstrated that modifications in the aromatic substituents of the piperidine structure could enhance or diminish binding affinity:

Compound VariationSigma1 Binding AffinitySigma2 Binding Affinity
Original CompoundHighLow
Phenyl SubstituentModerateNo significant binding
Thiophene SubstituentHighModerate

This data suggests that the structural modifications can significantly influence receptor interactions, which is crucial for drug design targeting these receptors .

2. In Vitro Evaluations

In vitro studies have assessed the compound's potential neuroprotective effects and its ability to inhibit key enzymes associated with neurodegenerative diseases. Notably, compounds incorporating the benzylpiperidine structure have shown promise in inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology .

Key Findings:

  • AChE Inhibition : The compound demonstrated competitive inhibition against AChE, suggesting potential applications in treating cognitive disorders.
  • Neuroprotection : In neuroblastoma cell lines, the compound reduced amyloid-induced toxicity effectively, indicating protective effects against neurodegeneration.

3. Case Studies and Applications

Several case studies highlight the therapeutic potential of piperidine derivatives similar to this compound:

  • Alzheimer's Disease Models : In animal models, derivatives have been tested for their ability to improve cognitive function through AChE inhibition and neuroprotection.
    Study ReferenceModel UsedOutcome
    Neuroblastoma CellsReduced Aβ toxicity
    Sigma Receptor BindingEnhanced affinity observed

These findings suggest that such compounds may serve as lead candidates for further development into therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including:

  • Piperidine functionalization : Benzylation of piperidine derivatives via nucleophilic substitution (e.g., using benzyl halides) under anhydrous conditions with a base like K2_2CO3_3 .
  • Tetrazole coupling : Introduction of the tetrazole moiety via Huisgen cycloaddition or palladium-catalyzed cross-coupling, requiring precise temperature control (0–5°C for diazotization) and inert atmospheres .
  • Cyclopenta[b]thiophene assembly : Cyclocondensation of thiophene precursors with dihydrofuran derivatives, often catalyzed by Lewis acids (e.g., AlCl3_3) .
  • Critical conditions : Moisture-sensitive steps require dry solvents, and intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the tetrazole and benzylpiperidine groups. Aromatic protons in the thiophene ring typically appear as multiplets at δ 6.5–7.5 ppm .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for [M+H]+^+ ion) and fragmentation patterns of the tetrazole moiety .
  • X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry in the cyclopenta[b]thiophene core .

Q. What biological targets or mechanisms are associated with this compound’s structural motifs?

  • Methodological Answer :

  • Tetrazole group : Mimics carboxylic acid bioisosteres, enhancing metabolic stability and binding to enzymes like angiotensin II receptors or metalloproteases .
  • Benzylpiperidine : Common in CNS-targeting drugs due to blood-brain barrier permeability; may interact with sigma receptors or monoamine transporters .
  • Cyclopenta[b]thiophene : Potential kinase inhibition (e.g., JAK2/STAT3 pathways) based on analog studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Methodological Answer :

  • Tetrazole substitution : Replace the tetrazole with triazoles or sulfonamides to modulate polarity and hydrogen-bonding capacity. Evaluate via in vitro enzyme assays (e.g., IC50_{50} shifts) .
  • Piperidine modifications : Introduce substituents (e.g., methyl, methoxy) to alter steric bulk and logP values. Use molecular docking to predict binding affinity changes .
  • Thiophene ring functionalization : Add electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent target engagement .

Q. What experimental challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Low yields in tetrazole coupling : Optimize stoichiometry of NaN3_3 and nitrile precursors using Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for intermediates .
  • Byproduct formation : Monitor reactions via inline FTIR or HPLC to detect side products early and adjust reaction times .

Q. How do contradictory data on biological activity between analogs inform target validation?

  • Methodological Answer :

  • Case example : If analogs show conflicting IC50_{50} values for a kinase target, perform orthogonal assays (e.g., SPR for binding kinetics vs. cellular phosphorylation assays) to confirm on-target effects .
  • Data reconciliation : Use computational models (e.g., QSAR) to identify structural outliers causing discrepancies. Cross-validate with crystallographic data to assess binding mode consistency .

Q. What advanced analytical methods resolve stereochemical uncertainties in the cyclopenta[b]thiophene core?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Coupled with DFT calculations to assign absolute configuration of chiral centers .
  • NOESY NMR : Detect through-space correlations between the thiophene ring and adjacent substituents to confirm spatial orientation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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